Cas no 893737-16-1 (2,4(1H,3H)-Pyrimidinedione, 5-(4-fluorophenyl)-)

2,4(1H,3H)-Pyrimidinedione, 5-(4-fluorophenyl)- 化学的及び物理的性質
名前と識別子
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- 2,4(1H,3H)-Pyrimidinedione, 5-(4-fluorophenyl)-
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- MDL: MFCD18074212
- インチ: 1S/C10H7FN2O2/c11-7-3-1-6(2-4-7)8-5-12-10(15)13-9(8)14/h1-5H,(H2,12,13,14,15)
- InChIKey: POVHEJULQADVNR-UHFFFAOYSA-N
- ほほえんだ: C1(=O)NC=C(C2=CC=C(F)C=C2)C(=O)N1
2,4(1H,3H)-Pyrimidinedione, 5-(4-fluorophenyl)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB322729-5 g |
(2,4)-Dihydroxy-5-(4-fluorophenyl)pyrimidine, 95%; . |
893737-16-1 | 95% | 5g |
€1159.00 | 2023-04-26 | |
abcr | AB322729-5g |
(2,4)-Dihydroxy-5-(4-fluorophenyl)pyrimidine, 95%; . |
893737-16-1 | 95% | 5g |
€1159.00 | 2025-02-16 | |
Oakwood | 039575 |
5-(4-Fluorophenyl)-2,4(1H,3H)-pyrimidinedione |
893737-16-1 | 039575 |
$0.00 | 2023-03-19 | ||
Oakwood | -039575 |
5-(4-Fluorophenyl)-2,4(1H,3H)-pyrimidinedione |
893737-16-1 | 039575 |
$0.00 | 2023-09-16 |
2,4(1H,3H)-Pyrimidinedione, 5-(4-fluorophenyl)- 関連文献
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2. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
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2,4(1H,3H)-Pyrimidinedione, 5-(4-fluorophenyl)-に関する追加情報
2,4(1H,3H)-Pyrimidinedione, 5-(4-fluorophenyl)-
The compound 2,4(1H,3H)-Pyrimidinedione, 5-(4-fluorophenyl)- (CAS No: 893737-16-1) is a significant molecule in the field of organic chemistry and pharmaceutical research. This compound belongs to the class of pyrimidinediones, which are known for their versatile applications in drug design and development. The structure of this molecule features a pyrimidine ring system with two adjacent ketone groups (dione) and a fluorophenyl substituent at the 5-position. This unique combination of functional groups and substituents makes it a valuable compound for exploring various biological activities and chemical transformations.
Recent studies have highlighted the potential of pyrimidinedione derivatives in targeting specific biological pathways. For instance, researchers have investigated the role of 5-(4-fluorophenyl)-2,4(1H,3H)-pyrimidinedione in modulating enzyme activities and receptor interactions. Fluorine substitution at the para position of the phenyl ring is known to enhance lipophilicity and improve drug-like properties such as permeability and bioavailability. These attributes make this compound a promising candidate for drug discovery programs focused on treating conditions like cancer, inflammation, and neurodegenerative diseases.
In terms of synthesis, 2,4(1H,3H)-pyrimidinedione derivatives can be prepared through various routes, including condensation reactions and cyclization processes. The introduction of the fluorophenyl group typically involves nucleophilic aromatic substitution or coupling reactions under specific conditions to ensure regioselectivity and yield optimization. Advanced techniques such as microwave-assisted synthesis and continuous flow chemistry have been employed to streamline the production of this compound while maintaining high purity standards.
The biological evaluation of 5-(4-fluorophenyl)-2,4(1H,3H)-pyrimidinedione has revealed its potential as an inhibitor of key enzymes involved in cellular signaling pathways. For example, studies have demonstrated its ability to inhibit kinases associated with oncogenesis and inflammation. Additionally, this compound has shown moderate activity against certain cancer cell lines in vitro, suggesting its potential as a lead compound for anticancer drug development.
From a structural perspective, the pyrimidine ring system provides a rigid framework that facilitates interactions with biological targets such as proteins and nucleic acids. The dione functionality introduces hydrogen bonding capabilities and enhances the molecule's ability to participate in electrostatic interactions—a critical feature for binding to enzyme active sites or nucleic acid motifs.
The fluorophenyl substituent further modulates the electronic properties of the molecule by introducing electron-withdrawing effects due to the electronegativity of fluorine atoms. This substitution pattern not only influences the overall polarity but also enhances the molecule's stability under physiological conditions—an essential attribute for drug candidates.
Recent advancements in computational chemistry have enabled researchers to perform detailed molecular docking studies on 5-(4-fluorophenyl)-2,4(1H,3H)-pyrimidinedione to predict its binding affinities toward various targets. These studies provide valuable insights into optimizing the molecule's structure for improved potency and selectivity.
In conclusion, 2,4(1H,3H)-Pyrimidinedione, 5-(4-fluorophenyl)- (CAS No: 893737-16-1) stands out as a versatile compound with significant potential in pharmaceutical research and development. Its unique structural features and promising biological activities make it a valuable tool for advancing our understanding of molecular mechanisms underlying various diseases while paving the way for innovative therapeutic interventions.
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